molecular formula C23H25N3O4 B508643 N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 924473-46-1

N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B508643
CAS No.: 924473-46-1
M. Wt: 407.5g/mol
InChI Key: YDRRPUASJCAAHF-UHFFFAOYSA-N
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Description

N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a morpholine moiety, which enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through cyclization reactions involving phenylacetic acid derivatives. The morpholine moiety is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the morpholine group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or inhibit enzyme activity, while the morpholine moiety enhances its solubility and facilitates its transport across cell membranes. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(((3-(4-morpholinyl)propyl)amino)carbonyl)-2-(2-thienyl)vinyl)benzamide
  • N-[(Z)-2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
  • N-(2-(4-isopropylphenyl)-1-(((3-(4-morpholinyl)propyl)amino)carbonyl)vinyl)benzamide

Uniqueness

N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a morpholine moiety, which imparts distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

924473-46-1

Molecular Formula

C23H25N3O4

Molecular Weight

407.5g/mol

IUPAC Name

N-[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H25N3O4/c27-22(24-10-5-11-26-12-14-29-15-13-26)18-7-2-3-8-19(18)25-23(28)21-16-17-6-1-4-9-20(17)30-21/h1-4,6-9,16H,5,10-15H2,(H,24,27)(H,25,28)

InChI Key

YDRRPUASJCAAHF-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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